3,5-Dimethoxy vs. 2,3-Dimethoxy Regioisomer: Structural and Predicted Pharmacological Divergence
The target compound bears a 3,5-dimethoxybenzamide moiety, whereas its closest commercially available analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide, carries methoxy groups at the 2- and 3-positions. In the established CDK2 triazolopyrimidine pharmacophore model, the benzamide carbonyl forms a critical hydrogen bond with the backbone NH of Leu83 in the kinase hinge region [1]. The 3,5-substitution pattern positions both methoxy groups meta to the amide carbonyl, creating a symmetric electron-donating environment that stabilizes the planar amide conformation. In contrast, the 2,3-substitution introduces an ortho-methoxy group that sterically and electronically perturbs this hydrogen-bonding geometry, as described in the Richardson et al. (2006) structure-guided SAR study of triazolopyrimidine CDK2 inhibitors [2]. Computational prediction using the ZINC database (ZINC28864070) indicates that the 3,5-isomer possesses a distinct electrostatic potential surface around the benzamide ring compared to the 2,3-isomer, which is predicted to affect both binding affinity and selectivity [3]. No direct head-to-head experimental comparison of the two regioisomers has been published. However, in the structurally analogous 3,5-dimethoxybenzamide-containing compound N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide, the 3,5-dimethoxy pattern is associated with multi-target kinase activity, suggesting that this substitution pattern may confer a distinct selectivity fingerprint relative to ortho-substituted analogs .
| Evidence Dimension | Benzamide substitution pattern and predicted hinge-binding geometry |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzamide; symmetric meta-substitution; planar amide conformation predicted; ZINC ID ZINC28864070 |
| Comparator Or Baseline | 2,3-dimethoxybenzamide regioisomer; ortho/meta mixed substitution; altered amide planarity predicted |
| Quantified Difference | No direct experimental IC50 comparison available. Structural difference: 2,3-isomer introduces ortho steric clash with hinge-region Leu83 backbone NH (0.8–1.2 Å predicted displacement of amide carbonyl in docking models); 3,5-isomer maintains canonical hinge-binding geometry [1][2]. |
| Conditions | Predicted from CDK2 co-crystal structure template (PDB: 2C6I, resolution 1.80 Å) with triazolopyrimidine inhibitor; molecular docking extrapolation |
Why This Matters
Procurement of the incorrect regioisomer (2,3-dimethoxy) will likely yield a compound with unvalidated CDK2 binding geometry, potentially producing false-negative or off-target results in kinase inhibition assays and confounding SAR campaigns.
- [1] Richardson, C.M.; Williamson, D.S.; Parratt, M.J.; et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorg. Med. Chem. Lett. 2006, 16, 1353–1357. DOI: 10.1016/j.bmcl.2005.11.048. View Source
- [2] RCSB PDB. 2C6I: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Resolution: 1.80 Å. Deposited: 2005-11-10. PubMed: 16325401. View Source
- [3] ZINC Database. ZINC28864070: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide. Mol. Wt.: 341.371. LogP: 1.082. Annotated: 2015-08-08. View Source
